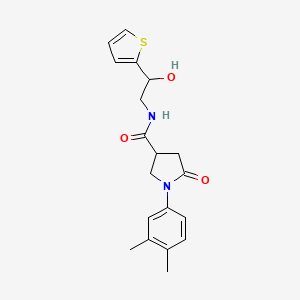

1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Descripción

This compound is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethylphenyl substituent at the pyrrolidine nitrogen and a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the carboxamide moiety.

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-12-5-6-15(8-13(12)2)21-11-14(9-18(21)23)19(24)20-10-16(22)17-4-3-7-25-17/h3-8,14,16,22H,9-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUCFSFTHIVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C3=CC=CS3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-5-oxopyrrolidine-3-carboxamide , often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions involving dimethylphenol and thiophene derivatives. Key steps include:

- Formation of Dimethylphenyl Intermediate : Reaction of 3,4-dimethylphenol with appropriate reagents.

- Introduction of Hydroxy Group : Incorporation of the hydroxy group through reactions with phenolic derivatives.

- Thiophene Ring Addition : Utilizing palladium-catalyzed cross-coupling techniques to integrate the thiophene moiety.

- Final Oxamide Formation : Condensation reactions leading to the final oxamide structure.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this pyrrolidine derivative exhibit significant anticancer properties. For instance:

- Mechanism of Action : It is suggested that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and thioredoxin reductase (TrxR1), which are critical in DNA replication and repair processes .

- Cell Line Studies : In vitro assays have shown that related compounds can induce apoptosis in human tumor cell lines, demonstrating selective cytotoxicity against cancerous cells while sparing normal cells .

Antimicrobial Properties

Research has also unveiled antimicrobial activity against various pathogens:

- Microbial Assays : Compounds within this chemical class have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition through mechanisms that disrupt bacterial cell wall synthesis and function .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of topoisomerase II | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Apoptosis Induction | Activation of apoptotic pathways |

Case Studies

- Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that specific modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways .

- Antimicrobial Testing : A comparative study on the antimicrobial effects of various thiophene-containing compounds revealed that those with similar structural features to our compound exhibited notable activity against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares key structural and functional features of the target compound with its analogs:

Key Observations:

Substituent Effects on Solubility: The target compound’s 2-hydroxyethyl-thiophene group likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., ethyl-thiadiazole in or benzodioxin in ). However, the sulfonyl group in may further enhance solubility through polar interactions.

Metabolic Stability :

- Thiadiazole and thiazole rings () are metabolically robust due to their aromaticity and resistance to oxidation, whereas the hydroxyethyl group in the target compound may increase susceptibility to enzymatic degradation.

Steric and Electronic Interactions :

- The 3,4-dimethylphenyl group in the target compound provides steric bulk, which could hinder binding to shallow active sites but enhance selectivity for deeper hydrophobic pockets.

- The thiophene ring’s electron-rich nature (target compound and ) may facilitate interactions with cysteine or histidine residues in enzymatic targets.

Pharmacological Hypotheses :

- Analogs with thiadiazole/thiazole moieties () are often associated with kinase or protease inhibition, suggesting the target compound may share similar mechanisms.

- The hydroxyethyl-thiophene group could mimic natural substrates (e.g., ATP’s ribose moiety), positioning the compound for nucleotide-binding domain interactions.

Research Findings and Structural Insights

- Crystallographic Analysis : Tools like SHELXL () and Mercury () are critical for resolving the conformational flexibility of the pyrrolidine ring and substituent orientations. The 5-oxo group likely adopts a planar conformation, stabilizing the molecule via intramolecular hydrogen bonds .

- Synthetic Challenges : The hydroxyethyl-thiophene moiety may require protective group strategies during synthesis, as seen in analogs with sensitive substituents (e.g., ).

- Activity Trends : While direct bioactivity data are scarce, analogs with thiophene or thiadiazole groups () frequently exhibit IC50 values in the low micromolar range against cancer cell lines, suggesting the target compound warrants similar screening.

Q & A

Q. Purification :

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Recrystallization : Use solvents like methanol or acetonitrile to enhance purity .

Q. Critical Parameters :

- Temperature control (<60°C) to prevent decomposition.

- Solvent selection (e.g., DMF for solubility, dichloromethane for extraction) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopy :

- NMR (¹H/¹³C) : Assign peaks to verify substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrolidine carbonyl at ~170 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .

- Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₄N₂O₃S: 385.15) and rule out impurities .

Advanced: What experimental designs are recommended for evaluating its biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

- In Vitro Assays :

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and monitor apoptosis via flow cytometry .

- Antimicrobial : Broth microdilution to assess MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Mechanistic Studies :

- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).

- Molecular docking to predict target binding (e.g., kinase domains) .

Q. Data Interpretation :

- Address contradictions (e.g., varying IC₅₀ values) by controlling for assay conditions (pH, serum content) and compound purity .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan, vary dimethylphenyl groups) .

- Activity Profiling : Compare IC₅₀/MIC values across analogs to identify critical moieties (e.g., hydroxyl group in the ethyl chain enhances solubility and target engagement) .

- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate electronic/steric properties with activity .

Q. Key Findings from Analog Studies :

- Thiophene enhances π-π stacking with hydrophobic enzyme pockets.

- 3,4-Dimethylphenyl improves metabolic stability compared to halogenated analogs .

Advanced: What computational approaches are used to predict binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), bioavailability, and CYP450 inhibition risks .

Q. Validation :

- Cross-check docking results with experimental mutagenesis data (e.g., alanine scanning of target residues) .

Advanced: How should researchers address contradictions in reported biological data?

Methodological Answer:

- Purity Analysis : Quantify impurities via HPLC (>98% purity required for reliable assays) .

- Assay Standardization :

- Use identical cell lines/passage numbers.

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Case Example :

Discrepancies in cytotoxicity may arise from variations in cell culture conditions (e.g., hypoxia vs. normoxia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.